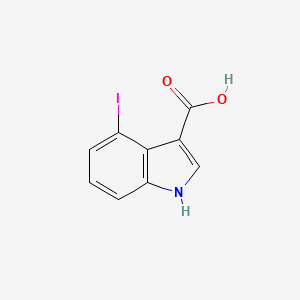

4-Iodo-1H-indole-3-carboxylic acid

Description

Significance within Indole (B1671886) Chemistry and Halogenated Organic Compounds

The indole nucleus is a fundamental scaffold in numerous natural products and pharmaceutically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). researchgate.netnih.gov The introduction of a halogen atom, such as iodine, into the indole ring can significantly alter the compound's biological activity. chemsrc.com Halogenation can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes, and can also introduce a site for further chemical modification through cross-coupling reactions. nih.govnih.gov The iodine atom in 4-Iodo-1H-indole-3-carboxylic acid, in particular, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. nih.gov

Historical Context of Indole-3-carboxylic Acid Derivatives in Synthetic Chemistry

Indole-3-carboxylic acid and its derivatives have long been valuable building blocks in organic synthesis. researchgate.net Historically, the synthesis of these compounds has been a focus of chemical research, leading to the development of numerous synthetic methodologies. These methods often involve the construction of the indole ring system followed by the introduction or modification of the carboxylic acid group at the 3-position. nih.govrsc.org The development of regioselective halogenation techniques has been crucial for the synthesis of specific halogenated indole derivatives like the 4-iodo variant. rsc.org The Vilsmeier-Haack reaction, for instance, is a classic method for the formylation of indoles at the C3 position, which can then be oxidized to the carboxylic acid. rsc.org More contemporary methods focus on direct C-H functionalization to introduce substituents onto the indole ring in a more atom-economical fashion.

Current Research Imperatives for this compound

Current research on this compound and its analogues is driven by the quest for new therapeutic agents and functional materials. While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-3-carboxylic acid derivatives is being investigated for a wide range of biological activities. These include antimicrobial, antifungal, and anticancer properties. nih.govchemimpex.comnih.gov For instance, derivatives of indole-3-carboxylic acid have been synthesized and evaluated as potential inhibitors of Bcl-2/Mcl-1 proteins, which are attractive targets for cancer therapy. tsijournals.com Furthermore, some derivatives have shown promise as antihypertensive agents by acting as antagonists for the angiotensin II receptor. caymanchem.com

The presence of the iodo group on this compound makes it a valuable intermediate for the synthesis of more complex molecules through reactions like the Suzuki or Sonogashira couplings. This allows for the creation of diverse chemical libraries for drug discovery and materials science applications. nih.gov For example, the related compound 4-methoxy-1H-indole-3-carboxylic acid is utilized in the synthesis of pharmaceuticals targeting neurological disorders. nih.gov Research is also exploring the use of indole derivatives in the development of novel herbicides. bldpharm.com

Below is a table summarizing the key properties of this compound and its closely related precursor.

| Property | This compound | 4-iodo-1H-indole-3-carbaldehyde |

| CAS Number | 106830-34-6 | 72527-73-2 chemsrc.com |

| Molecular Formula | C9H6INO2 | C9H6INO |

| Molecular Weight | 287.05 g/mol | 271.05 g/mol chemsrc.com |

| Appearance | Data Not Available | Data Not Available |

| Melting Point | Data Not Available | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available |

| Solubility | Data Not Available | Data Not Available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGFEEUHEUALFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553665 | |

| Record name | 4-Iodo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106830-34-6 | |

| Record name | 4-Iodo-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1h Indole 3 Carboxylic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic approach to 4-iodo-1H-indole-3-carboxylic acid reveals several logical disconnections. The most straightforward strategy involves disconnecting the C3-carboxylic acid group and the C4-iodo group, suggesting a late-stage functionalization of a pre-formed indole (B1671886) core. This leads to two main retrosynthetic pathways:

Pathway A: Iodination of Indole-3-carboxylic Acid: This pathway starts with the commercially available indole-3-carboxylic acid and introduces the iodine atom at the C4 position. The key challenge lies in achieving exclusive iodination at the C4 position, as other positions on the indole ring are also susceptible to electrophilic attack.

Pathway B: Carboxylation of 4-Iodoindole: This approach begins with 4-iodoindole and introduces the carboxylic acid group at the C3 position. This can be achieved through various C3-functionalization reactions, such as Vilsmeier-Haack formylation followed by oxidation.

A more complex retrosynthetic analysis involves disconnecting the bonds that form the indole ring itself. This opens up possibilities for constructing the substituted indole nucleus from acyclic precursors, offering greater control over the final substitution pattern. Key cyclization strategies include the Fischer, Madelung, and Bischler-Möhlau indole syntheses. wikipedia.orgwikipedia.orgwikipedia.org For instance, a Fischer indole synthesis approach would involve the condensation of a 3-iodophenylhydrazine with a suitable three-carbon synthon that can be converted to the carboxylic acid group.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule through either functionalization of a pre-existing indole ring or by building the indole nucleus from acyclic precursors.

Strategies Involving Indole Functionalization

The direct functionalization of the indole ring is a common strategy. This typically involves either the iodination of indole-3-carboxylic acid or the carboxylation of 4-iodoindole.

Direct iodination of indole-3-carboxylic acid can be challenging due to the directing effects of the existing substituents. The electron-donating nature of the indole nitrogen activates the ring towards electrophilic substitution, primarily at the C3, C5, and C7 positions. The carboxyl group at C3 is a deactivating group, which can further complicate the regioselectivity of the iodination reaction.

Conversely, starting with 4-iodoindole, the introduction of a carboxyl group at the C3 position is a more regioselective process. The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide to introduce a formyl group at C3, is a well-established method. orgsyn.org The resulting 4-iodo-1H-indole-3-carbaldehyde can then be oxidized to the desired carboxylic acid.

Cyclization Reactions to Form the Indole Nucleus

Building the indole core through cyclization reactions offers a powerful way to control the substitution pattern from the outset. Several classical indole syntheses can be adapted for the preparation of this compound. nih.gov

Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a (3-iodophenyl)hydrazine (B8740105) with a pyruvate (B1213749) derivative (to introduce the carboxylic acid precursor at C3). wikipedia.orgbyjus.com The regioselectivity is determined by the starting substituted phenylhydrazine.

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative. wikipedia.orgresearchgate.net To synthesize the target molecule, one would start with an appropriately substituted N-acyl-2-methyl-3-iodoaniline. The harsh reaction conditions, typically requiring a strong base and high temperatures, can limit its applicability. wikipedia.org

Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.orgchemeurope.com For the synthesis of this compound, this would require a reaction between an appropriately substituted aniline and a haloketone that can be further elaborated to the carboxylic acid. However, this method often suffers from harsh conditions and a lack of regioselectivity. wikipedia.org

Palladium-Catalyzed Cyclization: Modern methods, such as palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters, provide a milder and more efficient route to indole-3-carboxylic acid derivatives. capes.gov.brnih.gov This approach could be adapted by starting with a suitably substituted 2,4-diiodoaniline (B1347260) derivative.

Regioselective Synthesis Strategies

Achieving the desired this compound requires strict control over the placement of both the iodo and carboxyl groups.

Control of Iodination Position

The regioselective iodination of the indole nucleus is a critical step. Direct iodination of indole itself typically yields a mixture of products. However, the presence of directing groups can influence the outcome.

In the case of indole-3-carboxylic acid, the C3 position is blocked. The electron-donating nitrogen atom directs electrophiles to the C2, C4, C5, C6, and C7 positions. The deactivating carboxyl group at C3 will primarily influence the electron density of the pyrrole (B145914) ring. To achieve selective iodination at C4, specific iodinating agents and reaction conditions are necessary. For instance, the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid like boron trifluoride etherate has been shown to be effective for the iodination of certain indole derivatives, although the regioselectivity can be substrate-dependent. rsc.org

Alternatively, a more controlled approach involves a multi-step sequence. For example, lithiation of an N-protected indole at the C4 position followed by quenching with an iodine source can provide the desired 4-iodoindole intermediate.

Control of Carboxylation Position

The introduction of the carboxylic acid group at the C3 position of the indole ring is generally more straightforward. The C3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution.

The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl group at the C3 position of indoles that are unsubstituted at this position. orgsyn.org The resulting indole-3-carbaldehyde can then be readily oxidized to the corresponding carboxylic acid using various oxidizing agents such as potassium permanganate, silver oxide, or Jones reagent.

Another approach involves the Friedel-Crafts acylation of the indole ring with an appropriate acylating agent, such as oxalyl chloride, followed by hydrolysis to yield the carboxylic acid.

For instances where the C3 position is already substituted, alternative strategies are required. However, for the synthesis of this compound starting from 4-iodoindole, C3 carboxylation is the preferred and most regioselective route.

Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry into the synthesis of this compound is primarily focused on the use of less hazardous reagents, alternative solvents, and more efficient catalytic systems. While specific literature on green synthesis of this exact molecule is emerging, principles from the synthesis of related indole compounds can be applied.

A significant advancement in the green oxidation of indoles involves the use of halide catalysis with a safer terminal oxidant like oxone. nih.gov Traditional oxidation methods often rely on stoichiometric and toxic heavy metals or organic oxidants that generate harmful byproducts. nih.gov A halide-catalyzed system, for instance using potassium bromide (KBr), offers a more sustainable alternative. This approach can be adapted for the oxidation steps in various indole syntheses, potentially reducing the generation of hazardous waste.

Another green strategy is the exploration of transition-metal-free reactions. For instance, a transition-metal-free decarboxylative iodination of benzoic acids has been reported, which could be a potential green route for introducing the iodo-group onto the indole precursor. acs.org This method avoids the use of heavy metal catalysts, which are often costly and pose environmental concerns.

The choice of solvent is another critical aspect of green synthesis. The use of water or other environmentally benign solvents is being explored for various indole syntheses. researchgate.net For example, the formylation of indoles, a common step in the synthesis of indole-3-carboxylic acid precursors, has been achieved in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water, promoted by an ammonium (B1175870) salt. researchgate.net

Below is a table summarizing potential green chemistry approaches applicable to the synthesis of this compound, based on methodologies for related compounds.

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Compound Class |

| Safer Oxidants | Stoichiometric heavy metals (e.g., CrO₃, OsO₄) or organic oxidants (e.g., m-CPBA) | Catalytic halide (e.g., KBr) with Oxone as the terminal oxidant | Indoles |

| Catalysis | Stoichiometric Lewis acids | Transition-metal-free decarboxylative iodination | Benzoic acids |

| Benign Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions | Indoles |

| Atom Economy | Multi-step syntheses with protecting groups | Domino reactions, one-pot syntheses | Indole-3-carboxylic esters |

Scale-Up Considerations for Laboratory to Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful consideration of process optimization, reactor technology, and cost-effectiveness.

One of the key technologies enabling efficient scale-up is flow chemistry . A continuous flow process for the synthesis of an indole-3-carboxylic acid ester has been demonstrated to significantly improve throughput and safety. beilstein-journals.org In this approach, reagents are pumped through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This method can lead to higher yields and purity, while minimizing the risks associated with handling large volumes of hazardous materials in batch reactors. beilstein-journals.org For instance, a flow process for a related indole synthesis achieved a throughput of 3.7 g/h with a high yield of 93%. beilstein-journals.org

The choice of equipment is crucial for a successful scale-up. While laboratory syntheses often rely on standard glassware, industrial production necessitates the use of robust reactors, such as stirred-tank reactors or specialized flow reactors. For reactions involving high pressure, such as certain hydrogenations or carboxylations, autoclaves are employed. orgsyn.org The material of the reactor is also a critical factor, with stainless steel or glass-lined reactors often being used to prevent corrosion and contamination.

Process optimization is another vital aspect of scaling up. This involves a detailed study of reaction parameters to maximize yield and minimize costs. For example, in the production of indole-3-acetic acid, a related compound, optimization of the culture medium and fermentation conditions led to a significant increase in production and a reduction in cost. nih.gov While this compound is typically produced via chemical synthesis, the principles of optimizing starting material concentrations, catalyst loading, and reaction times are equally applicable.

Purification of the final product at an industrial scale also requires different techniques compared to the laboratory. While laboratory-scale purification often involves column chromatography, industrial-scale purification may utilize techniques like crystallization, distillation, or extraction to handle larger volumes more efficiently. orgsyn.org

The table below outlines key considerations for the scale-up of this compound synthesis.

| Consideration | Laboratory Scale | Industrial Scale |

| Reactor Type | Glass flasks | Stirred-tank reactors, flow reactors, autoclaves |

| Process Control | Manual control of temperature, stirring | Automated control systems for precise parameter management |

| Throughput | Milligrams to grams | Kilograms to tons |

| Safety | Fume hood, personal protective equipment | Process safety management, containment systems |

| Purification | Column chromatography, thin-layer chromatography | Crystallization, distillation, extraction |

| Cost | Reagent cost is a primary factor | Raw material cost, energy consumption, and process efficiency are key |

Reactivity and Reaction Mechanisms of 4 Iodo 1h Indole 3 Carboxylic Acid

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond at the C4 position of the indole (B1671886) ring is a key site for chemical modification. This aryl iodide can participate in nucleophilic substitutions, radical reactions, and a variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgdiva-portal.org

In the case of 4-Iodo-1H-indole-3-carboxylic acid, the carboxylic acid group at the C3 position does act as an electron-withdrawing group, which should, in principle, make the aromatic ring more susceptible to nucleophilic attack. However, the SNAr mechanism is most efficient with good leaving groups. In the context of nucleophilic aromatic substitution, the reactivity of halogens as leaving groups generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond, rather than the breaking of the C-X bond. libretexts.org Consequently, the iodide in this compound is a relatively poor leaving group for a classical SNAr pathway, and this type of reaction is not commonly reported for this substrate.

Radical Reaction Mechanisms

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This process can be initiated by heat, light (photoredox catalysis), or through the use of radical initiators. For instance, heating with a reagent like azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor such as tributyltin hydride is a common method for generating aryl radicals from aryl iodides.

Once formed, the C4-indolyl radical is a highly reactive intermediate that can participate in a variety of transformations. These include hydrogen atom abstraction, addition to double or triple bonds (for C-C bond formation), and cyclization reactions. While specific studies detailing the radical reactions of this compound are not prevalent, the general principles of aryl iodide radical chemistry are well-established and applicable. For example, the selective functionalization of indoles to form 3‐iodo‐2‐sulfonyl indoles can proceed through a sulfonyl radical and an iodination reagent generated in situ. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of this compound is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is widely used to form new C-C bonds. For example, 4-iodo-benzoic acid can undergo Suzuki-Miyaura coupling with phenylboronic acid derivatives in aqueous media using a water-soluble palladium catalyst. nih.gov Similar reactivity is expected for this compound, allowing for the introduction of various aryl or vinyl substituents at the C4 position.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org It is a highly efficient method for constructing aryl-alkyne bonds. The reaction has been successfully applied to various iodo-indoles and other iodo-heterocycles. nih.govnih.gov For instance, 3-iodoindoles readily undergo Sonogashira coupling, indicating the C4-iodo analogue would be similarly reactive. nih.gov

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction has been demonstrated on unprotected halo-tryptophans under aqueous conditions, highlighting its utility for complex indole-containing biomolecules. nih.gov

An important consideration for cross-coupling reactions involving this compound is the potential for competing reactions. For example, a palladium-catalyzed reaction of indole-3-carboxylic acid with iodoarenes has been shown to result in decarboxylation followed by arylation at the C2 position. nih.gov This indicates that under certain catalytic conditions, the carboxylic acid group can be lost, leading to functionalization at a different position on the indole ring.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Aryl/Vinyl-indole | organic-chemistry.orgnih.govarkat-usa.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-indole | organic-chemistry.orgnih.govnih.gov |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Vinyl-indole | organic-chemistry.orgnih.govresearchgate.net |

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group at the C3 position is a versatile handle for derivatization, primarily through reactions such as esterification and amidation.

Esterification Reactions

Carboxylic acids can be converted to esters through various methods, most commonly via Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and water is removed to drive it towards the ester product.

For this compound, this reaction allows for the straightforward synthesis of various alkyl esters. The synthesis of this compound methyl ester has been reported, demonstrating this reactivity. cymitquimica.com In some cases, intramolecular esterification can be used to form cyclic structures, as seen in the acid-induced cyclization of related N-glycerylated indole-2-carboxylates to form oxazino[4,3-a]indoles. nih.gov

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 4-iodo-1H-indole-3-carboxylate | cymitquimica.com |

| Ethanol (C₂H₅OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl 4-iodo-1H-indole-3-carboxylate | General Reaction |

Amidation and Peptide Coupling

The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. The direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures to drive off water. libretexts.org Therefore, the reaction is almost always carried out using a coupling agent or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Standard peptide coupling reagents are highly effective for this transformation. A mixture of dicyclohexylcarbodiimide (B1669883) (DCC) as an activating agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress side reactions and racemization is commonly used to facilitate the formation of the amide bond under mild conditions. mdpi.com This methodology is broadly applicable and allows for the synthesis of a wide range of amides from this compound by varying the amine component. This approach is frequently used in medicinal chemistry to prepare libraries of amide derivatives for biological screening.

Reduction and Decarboxylation Pathways

The functional groups of this compound offer distinct sites for reduction and decarboxylation reactions. The carboxylic acid can be reduced to a primary alcohol, while the carbon-iodine bond can be cleaved. Furthermore, the carboxyl group can be removed entirely through decarboxylation, a reaction of significant synthetic utility.

Reduction: Standard nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are generally not effective at reducing the indole nucleus itself but can readily reduce the carboxylic acid function. bhu.ac.in Treatment of this compound with a powerful hydride donor such as LiAlH₄ would be expected to convert the carboxylic acid into a hydroxymethyl group, yielding (4-Iodo-1H-indol-3-yl)methanol. Catalytic hydrogenation, on the other hand, can affect multiple sites. Depending on the catalyst (e.g., Pd, Pt, Rh) and conditions, this method could potentially reduce the benzene (B151609) ring of the indole nucleus and/or achieve hydrogenolysis of the carbon-iodine bond (dehalogenation). bhu.ac.in

Decarboxylation: The removal of the C3-carboxylic acid group from the indole ring is a well-established transformation. Heating indole-3-carboxylic acids above their melting point can induce thermal decarboxylation to yield the corresponding indole. researchgate.net More sophisticated and milder methods often employ transition metal catalysts. Palladium-catalyzed decarboxylation is particularly effective for various aryl carboxylic acids. pnnl.govfau.de In these reactions, an aryl-palladium intermediate is often generated, which then proceeds to the final product. nih.gov

A particularly relevant pathway for this compound is ipso-iododecarboxylation , a process where decarboxylation occurs concurrently with iodination at the same position. However, for this substrate, a palladium-catalyzed process can be designed to selectively remove the carboxyl group while potentially leaving the iodo-substituent intact or involving it in further coupling. Studies on related aromatic carboxylic acids have demonstrated that palladium(II) acetate (B1210297) can catalyze decarboxylation, which is proposed to be the key step in these transformations. researchgate.net For instance, the functionalization of 1H-indole-3-carboxylic acid with iodoarenes using a Pd(II)-catalyst system has been shown to result in decarboxylation, followed by C2-arylation of the resulting indole intermediate. nih.gov This suggests that under similar palladium catalysis, this compound would likely first decarboxylate to form 4-iodoindole.

| Transformation | Typical Reagent/Catalyst | Expected Product | Reference |

| Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | (4-Iodo-1H-indol-3-yl)methanol | bhu.ac.in |

| Thermal Decarboxylation | Heat | 4-Iodoindole | researchgate.net |

| Palladium-Catalyzed Decarboxylation | Pd(OAc)₂ | 4-Iodoindole | researchgate.netnih.gov |

Reactivity of the Indole Heterocycle

The indole ring system is classified as an electron-rich or π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in However, the reactivity of this compound is modulated by its substituents.

Electrophilic Aromatic Substitution on the Indole Ring

For an unsubstituted indole molecule, electrophilic aromatic substitution (EAS) occurs preferentially at the C3 position of the pyrrole (B145914) ring, which is estimated to be 10¹³ times more reactive than benzene. wikipedia.org This preference is due to the ability of the nitrogen atom's lone pair to stabilize the cationic intermediate formed upon attack at this position without disrupting the aromaticity of the fused benzene ring. bhu.ac.instackexchange.comyoutube.com

In this compound, the highly reactive C3 position is occupied by the carboxylic acid group. This has two major consequences:

With the C3 position blocked, electrophilic attack is directed to other positions. Generally, if C3 is substituted, the next most likely site for attack is the C2 position. However, under strongly acidic conditions that protonate C3, the pyrrole ring becomes deactivated, and substitution can be forced to occur on the benzene ring, often at the C5 position. bhu.ac.inwikipedia.org

The C4-iodo substituent further influences regioselectivity. Halogens are deactivating yet ortho-, para-directing. Therefore, the C4-iodo group would direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. The ultimate site of substitution will depend on a complex balance between the deactivating effects of both the C3-carboxyl and C4-iodo groups and the directing influence of the iodo group. Standard EAS reactions like nitration or sulfonation on this specific substrate would require carefully controlled, often non-acidic conditions to avoid polymerization and achieve selective substitution. bhu.ac.inquimicaorganica.org

N-Substitution Reactions of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton (pKa ≈ 17), allowing it to act as a nucleophile, especially after deprotonation. researchgate.net This facilitates N-substitution reactions, such as N-acylation and N-arylation.

N-Acylation: The direct acylation of the indole nitrogen can be achieved using various acylating agents. While reactions with acid chlorides or anhydrides are common, direct acylation using a carboxylic acid in the presence of a catalyst like boric acid has also been reported. clockss.org More recently, thioesters have been employed as a stable acyl source for the chemoselective N-acylation of indoles, proceeding via a base-promoted deprotonation followed by nucleophilic substitution. beilstein-journals.org These methods could be applied to this compound (or its ester derivative) to introduce an acyl group at the N1 position.

N-Arylation: The formation of N-aryl bonds is a crucial transformation often accomplished through copper- or palladium-catalyzed cross-coupling reactions. nih.gov

Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide with the indole nitrogen. Modern protocols often use a copper(I) source (e.g., CuI) with a ligand, such as a diamine, to facilitate the reaction at milder temperatures than traditionally required. acs.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative for N-arylation and is often effective under milder conditions than the Ullmann reaction. nih.gov

These methods provide robust pathways to synthesize N-aryl derivatives of the this compound scaffold.

| Reaction Type | Catalyst/Reagent System | Purpose | Reference |

| N-Acylation | Thioester / Cs₂CO₃ | Introduction of an acyl group at N1 | beilstein-journals.org |

| Ullmann N-Arylation | CuI / Diamine Ligand | Introduction of an aryl group at N1 | acs.orgwikipedia.org |

| Buchwald-Hartwig N-Arylation | Palladium Catalyst / Ligand / Base | Introduction of an aryl group at N1 | nih.gov |

Tautomerism and Aromaticity Considerations in Reactivity

The reactivity of indole is fundamentally linked to its aromaticity. The indole system is a 10-π electron aromatic heterocycle, which accounts for its planarity and relative stability. bhu.ac.in The preservation of this aromaticity is a major driving force in its chemical reactions.

Indole can exist in tautomeric forms, most notably the non-aromatic 3H-indole, also known as indolenine. researchgate.net While indole itself is the most stable tautomer, the concept of tautomerism is critical for understanding its reactivity. The high reactivity of the C3 position in electrophilic substitution is explained by the stability of the resulting cationic intermediate (the Wheland intermediate or arenium ion). Attack at C3 produces an intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. stackexchange.comyoutube.com In contrast, attack at the C2 position leads to an intermediate where stabilizing the positive charge via the nitrogen lone pair breaks the aromaticity of the benzene ring, making this pathway energetically less favorable. bhu.ac.inic.ac.uk Therefore, the global aromaticity of the system dictates the regioselectivity of its reactions. ic.ac.uk

Mechanistic Studies of Key Transformations

Understanding the stepwise mechanisms of reactions involving this compound provides insight into how its structure dictates its chemical behavior.

Elucidation of Reaction Intermediates

Wheland Intermediate in Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the indole ring, as with other aromatic compounds, proceeds through a high-energy cationic intermediate known as a Wheland intermediate or arenium ion. wikipedia.orglumenlearning.comlibretexts.org This two-step mechanism involves:

Attack by the π-system: The electron-rich indole ring attacks an electrophile (E⁺), forming a sigma bond and generating the resonance-stabilized Wheland intermediate. This first step is slow and rate-determining due to the temporary loss of aromaticity. lumenlearning.comlibretexts.org

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromatic π-system in the final product. wikipedia.org

For indole, the intermediate resulting from attack at C3 is significantly more stable than that from attack at C2 because the benzene ring's aromaticity remains intact. youtube.comic.ac.uk

Aryl-Palladium Intermediate in Decarboxylation: The mechanism of palladium-catalyzed decarboxylation of aromatic carboxylic acids has been studied in detail. nih.gov A plausible mechanism for a related ipso-iododecarboxylation suggests the following key steps: researchgate.net

Carboxyl Exchange: The aromatic carboxylic acid exchanges with a ligand on the palladium(II) catalyst (e.g., acetate) to form an aryl carboxylate palladium species.

Decarboxylation: This intermediate undergoes concerted decarboxylation, releasing CO₂, and forming an aryl-palladium intermediate (e.g., an arylpalladium(II) trifluoroacetate). This is often the rate-determining step. nih.gov

Oxidative Addition & Reductive Elimination: The aryl-palladium intermediate can then react with an iodine source (like N-Iodosuccinimide, NIS) via oxidative addition to form a Pd(IV) species, which then undergoes reductive elimination to yield the iodoarene product and regenerate the palladium catalyst. researchgate.net

Spectroscopic and crystallographic evidence has confirmed the existence of such arylpalladium(II) intermediates in related systems, solidifying their central role in the catalytic cycle. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the electronic and steric properties of the indole core, the carboxylic acid group, and the iodine substituent. While specific quantitative kinetic and thermodynamic data for this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on closely related indole-3-carboxylic acids.

The adsorption and reaction of indole-3-carboxylic acid on metal surfaces, for instance, have been studied to understand its corrosion inhibition properties. These studies provide indirect insight into the thermodynamics of interaction. In a study on copper corrosion inhibition by indole-3-carboxylic acid (ICA) in sulfuric acid, the adsorption process was found to follow the Langmuir adsorption isotherm. researchgate.net This model assumes that a monolayer of the inhibitor adsorbs onto the metal surface.

The equilibrium constant of adsorption (Kads) is related to the standard free energy of adsorption (ΔG°ads) by the following equation:

ΔG°ads = -RT ln(55.5 Kads)

Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. The calculated ΔG°ads values for indole-3-carboxylic acid on copper at different temperatures are presented in the table below.

Table 1: Thermodynamic Parameters for Adsorption of Indole-3-carboxylic Acid on Copper

| Temperature (K) | Kads (M-1) | ΔG°ads (kJ mol-1) |

|---|---|---|

| 298 | 3.85 x 104 | -36.4 |

| 308 | 2.17 x 104 | -36.1 |

| 318 | 1.25 x 104 | -35.8 |

| 328 | 0.74 x 104 | -35.5 |

This data is for the related compound Indole-3-carboxylic acid.

The negative values of ΔG°ads indicate that the adsorption of indole-3-carboxylic acid is a spontaneous process. researchgate.net The values, being around -36 kJ mol-1, suggest a mechanism that involves both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through charge sharing from the inhibitor molecule to the metal surface. researchgate.net

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts and reaction conditions play a pivotal role in directing the reaction pathways of this compound and its derivatives, often enabling transformations that are otherwise difficult to achieve.

Palladium Catalysis:

Palladium catalysts are notably effective in promoting reactions with indole carboxylic acids. In a Pd(II)-catalyzed C-H arylation of indole-3-carboxylic acid with iodoarenes, a fascinating decarboxylation-arylation sequence is observed. nih.gov Instead of the expected C4-arylation, the reaction yields C2-arylated indoles.

The proposed mechanism suggests that the reaction is initiated by a palladium-catalyzed decarboxylation of the indole-3-carboxylic acid to form an indole intermediate. nih.gov This intermediate then undergoes a C2-arylation reaction with the iodoarene. nih.gov This highlights how the catalyst fundamentally alters the reactivity, using the carboxylic acid group as a transient directing group that is ultimately removed.

The reaction conditions are critical for this transformation. A typical system involves a palladium salt, an oxidant, and a specific solvent mixture.

Table 2: Representative Conditions for Pd-Catalyzed Decarboxylative Arylation

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates C-H activation/decarboxylation | Pd(OAc)2 (10 mol %) |

| Oxidant | Regenerates the active catalyst | AgOAc (0.80 mmol) |

| Solvent | Influences solubility and reactivity | HFIP / TFA (1 mL / 1 mL) |

| Reactants | Substrates for the coupling reaction | Indole-3-carboxylic acid (0.40 mmol), Iodoarene (0.80 mmol) |

Data sourced from a study on the reactivity of 1H-Indole-3-carboxylic acid. nih.gov

The choice of solvent is particularly important. Highly polar, non-coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in combination with trifluoroacetic acid (TFA) are often employed. nih.gov Steric factors also exert a significant influence; for instance, bulky ortho-substituents on the iodoarene can inhibit the reaction, suggesting the formation of a sterically crowded intermediate during the coupling process. nih.gov

Iodine Catalysis:

Molecular iodine (I2) itself can act as a catalyst for reactions involving indoles, typically promoting electrophilic substitution at the C3 position. The mechanism of iodine catalysis can vary depending on the reaction conditions, particularly the solvent. In protic solvents, iodine can decompose to form hydroiodic acid (HI), which then acts as a Brønsted acid catalyst. acs.org However, in aprotic solvents like toluene, a halogen-bond activation mechanism is proposed to be operative. acs.org In this pathway, the iodine molecule acts as a Lewis acid, activating the substrate through halogen bonding. This mode of catalysis is crucial for reactions where Brønsted acidity needs to be avoided. acs.org

Other Catalytic Systems:

Other transition metals, like rhodium, have been used to catalyze reactions of indole carboxylic acids. In one instance, a rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids was developed. acs.org This reaction utilizes the carboxylic acid group as a directing group to activate C-H bonds at two different positions in a sequential manner. Cyclic voltammetry studies in this system revealed that the catalyst, [Cp*Rh(CH3CN)3][SbF6]2, interacts with an amino acid additive, which significantly lowers the reduction potential of the catalyst, facilitating the catalytic cycle. acs.org This demonstrates the intricate interplay between the catalyst, additives, and substrates in defining the reaction mechanism and efficiency.

Derivatization and Functionalization Strategies of 4 Iodo 1h Indole 3 Carboxylic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety of 4-iodo-1H-indole-3-carboxylic acid is a primary site for derivatization, with esterification being a common initial step to modify the compound's properties or to protect the carboxylic acid during subsequent reactions.

Methyl 4-iodo-1H-indole-3-carboxylate is a key intermediate synthesized from this compound. The standard method for its preparation involves esterification using methanol (B129727) in the presence of an acid catalyst. This methyl ester serves as a valuable building block for more complex molecules. cymitquimica.com

One notable application of methyl 4-iodo-1H-indole-3-carboxylate is in palladium-catalyzed cross-coupling reactions. For instance, it can undergo decarboxylative C2-arylation when reacted with iodoarenes in the presence of a palladium(II) acetate (B1210297) catalyst, silver acetate, hexafluoroisopropanol (HFIP), and trifluoroacetic acid (TFA). nih.govacs.org This reaction, however, leads to the loss of the ester group and the formation of 2-arylated 4-iodoindoles. nih.govacs.org This highlights a challenge where functionalization at one position can lead to unexpected transformations at another.

Table 1: Synthesis of Methyl 4-Iodo-1H-indole-3-carboxylate

| Starting Material | Reagents | Product | Notes |

|---|

Beyond the methyl ester, other alkyl and aryl esters of this compound can be synthesized to fine-tune the molecule's steric and electronic properties. For example, ethyl 5-iodo-1H-indole-3-carboxylate has been synthesized, suggesting that similar methods can be applied to the 4-iodo isomer. rsc.org The synthesis generally involves reacting the corresponding alcohol (e.g., ethanol, propanol) with this compound under acidic conditions. The choice of the ester group can influence the reactivity and solubility of the resulting derivative.

Formation of Amide and Hydrazide Derivatives

The carboxylic acid group can be readily converted into amides and hydrazides, which are important functional groups in many biologically active compounds. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine or hydrazine.

Common coupling reagents used for amide bond formation from carboxylic acids include propylphosphonic anhydride (B1165640) (T3P) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester and improve yields. unmc.edunih.gov These methods allow for the synthesis of a diverse library of amide derivatives of this compound by varying the amine component.

Modifications at the Indole (B1671886) Nitrogen (N-H functionalization)

The nitrogen atom of the indole ring is another key site for functionalization. The N-H bond can be deprotonated with a suitable base to form an indolide anion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the N1 position.

Examples of N-H functionalization on related indole systems include benzylation and the introduction of sulfonyl groups. rsc.orgmdpi.com For instance, reacting the indole with benzyl (B1604629) bromide in the presence of a base like sodium hydride would yield the N-benzyl derivative. Similarly, treatment with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base can afford the corresponding N-sulfonylated product. rsc.org These modifications can significantly alter the electronic properties of the indole ring and can be used to protect the nitrogen during other transformations.

Table 2: Examples of N-H Functionalization on Indole Derivatives

| Reagent | Product Type | Reference Example |

|---|---|---|

| Benzyl bromide | N-Benzyl indole | 1-benzyl-5-iodo-1H-indole-3-carbaldehyde rsc.org |

Selective Functionalization at C2 and C7 Positions of the Indole Ring

While the C3 position is occupied by the carboxylic acid, the C2 and C7 positions are prime targets for further functionalization, often through C-H activation or halogen-dance reactions.

As mentioned, palladium-catalyzed reactions of this compound or its methyl ester with aryl iodides can lead to decarboxylation followed by arylation at the C2 position. nih.govacs.org This provides a direct method for introducing aryl groups at C2, though it comes at the cost of the C3 substituent.

Functionalization at the C7 position is more challenging due to its lower reactivity compared to other positions on the indole ring. However, directed synthesis strategies can achieve this. For example, starting from 7-iodoindole, a Friedel–Crafts acylation can be used to introduce a substituent at the C3 position, demonstrating that the C7-iodo substituent can direct reactivity. mdpi.com This suggests that with this compound, the C7 position could potentially be functionalized, although direct methods are less common.

Stereoselective and Regioselective Derivatization Approaches

Achieving stereoselectivity and regioselectivity in the derivatization of this compound is crucial for the synthesis of specific isomers of complex molecules.

Regioselectivity is a key consideration in many of the reactions discussed. For instance, the palladium-catalyzed C2-arylation is highly regioselective for the C2 position. nih.govacs.org Similarly, N-H functionalization is highly regioselective for the indole nitrogen. Iodination reactions on the indole ring can also be directed to specific positions based on the directing groups present. rsc.org

Stereoselective derivatization often involves the use of chiral auxiliaries or catalysts. While specific examples for this compound are not prevalent in the provided search results, general methods for stereoselective indole synthesis and functionalization can be applied. For example, intramolecular cyclization reactions of appropriately substituted enamines can lead to the formation of indoles with defined stereochemistry. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 4-Iodo-1H-indole-3-carboxylate |

| Ethyl 5-iodo-1H-indole-3-carboxylate |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde |

| 5-iodo-1-(methylsulfonyl)-1H-indole-3-carbaldehyde |

| 7-iodoindole |

| 4-iodoindoles |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 4-Iodo-1H-indole-3-carboxylic acid makes it an attractive starting point for the synthesis of intricate molecules. The carboxylic acid group can be readily converted into other functional groups such as esters or amides, while the iodo substituent serves as a handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

While direct total syntheses of natural products commencing from this compound are not extensively documented, its structural analogues play a crucial role in this field. For instance, the closely related 4-bromo tryptophan methyl ester has been instrumental in the total synthesis of griseofamine B, an indole-tetramic acid alkaloid. bldpharm.com This synthesis highlights the utility of a halogen at the C4 position for building the complex frameworks found in nature. The reactivity of the 4-iodo analogue is expected to be similar or even superior in many cross-coupling reactions, suggesting its potential as a valuable precursor for the synthesis of various indole (B1671886) alkaloids and other natural products. bldpharm.com

The indole core is a privileged scaffold in medicinal chemistry, and the ability to further functionalize it is of great importance. The methyl ester of this compound has been used as a precursor to generate a variety of other heterocyclic systems. Through reactions that leverage the reactivity of both the indole nucleus and its substituents, it is possible to construct derivatives of isoquinoline, tetrahydropyridine, and other pyridines. Furthermore, the general principle of using halogenated indoles to build more complex heterocyclic systems is well-established. For example, iodinated indole derivatives can undergo intramolecular cyclization or participate in coupling reactions to form fused ring systems like the 3,4-dihydro-1H-oxazino[4,3-a]indoles.

Role in Medicinal Chemistry Intermediate Synthesis

Indole-3-carboxylic acid derivatives are a wellspring of biologically active compounds. The parent compound, indole-3-carboxylic acid, has been used as a starting material for the synthesis of substituted thiadiazoles with anticancer properties. Similarly, amide derivatives of indole-3-carboxylic acid have been developed as potent and selective antagonists for the 5-HT2C serotonin (B10506) receptor, a target for treating various central nervous system disorders.

The introduction of an iodine atom, as in this compound, provides a key site for further molecular elaboration in the pursuit of new therapeutic agents. Halogenated indoles are common intermediates in medicinal chemistry. For example, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one has shown significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). This demonstrates the value of iodo-indole scaffolds in developing new drugs. The 4-iodo isomer serves as a building block for accessing novel chemical space, allowing for the synthesis of libraries of compounds for screening against various biological targets.

Catalyst Ligand Precursor Development

The development of new ligands is crucial for advancing transition-metal catalysis. While direct applications of this compound in this area are not prominent, the synthesis of ligands often relies on the assembly of specific heterocyclic and aromatic building blocks. The reactivity of the iodo group allows for its use in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental to the construction of complex organic molecules that can serve as ligands for metal catalysts. Palladium complexes, for instance, are widely used in the preparation of indole-3-carboxylic esters. The ability to build upon the 4-iodo-indole scaffold suggests its potential utility in creating tailored ligands for specific catalytic applications.

Material Science Applications

The unique electronic and photophysical properties of the indole ring have led to its incorporation into advanced materials. Structural analogues of this compound, such as 4-Methoxy-1H-indole-3-carboxylic acid, are utilized in the development of organic materials like polymers and coatings. The indole moiety can impart desirable characteristics to these materials. The presence of a heavy atom like iodine in this compound could potentially influence the photophysical properties, such as promoting intersystem crossing, which is relevant for applications in organic light-emitting diodes (OLEDs) and other electronic materials. The compound is listed among building blocks for material science, indicating its role as a precursor in this field.

Computational and Theoretical Investigations of 4 Iodo 1h Indole 3 Carboxylic Acid

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of 4-iodo-1H-indole-3-carboxylic acid. The distribution and energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its reactivity.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In indole (B1671886) derivatives, the HOMO is typically a π-orbital distributed across the indole ring system. The electron-donating nature of the indole nitrogen contributes significantly to the energy and localization of the HOMO.

Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. For this compound, the LUMO is expected to have significant contributions from the carboxylic acid group and the C-I bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.comresearchgate.net

The introduction of an iodine atom at the C4 position and a carboxylic acid at the C3 position of the indole ring has a notable influence on the electronic structure. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding and also influences the electronic density of the indole ring through inductive and resonance effects. The carboxylic acid group is an electron-withdrawing group, which can lower the energy of the LUMO. Computational studies on related indole derivatives have shown that substituents can tune the HOMO-LUMO gap, thereby modulating the molecule's reactivity. wuxibiology.com For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity. scispace.com

A theoretical analysis of the electronic properties of this compound would involve calculating the energies of these frontier orbitals and mapping their spatial distribution. This would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating capability of the indole ring. |

| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack at the carboxyl carbon. |

| HOMO-LUMO Gap | Moderate | Reflects a balance between stability and reactivity. arxiv.org |

| HOMO Localization | Primarily on the indole ring | The π-system of the indole is the main site of electron donation. |

| LUMO Localization | Primarily on the carboxylic acid group and C-I bond | These are the primary sites for accepting electrons. |

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. For this compound, DFT calculations can provide a detailed picture of its three-dimensional structure and the energetic landscape of its different conformations.

Structural elucidation via DFT would involve optimizing the geometry of the molecule to find its lowest energy conformation. This provides precise information on bond lengths, bond angles, and dihedral angles. For instance, a DFT study on the related compound 4-iodo-1H-indole-2,3-dione revealed a nearly planar molecular structure. researchgate.net Similar calculations for this compound would likely show a planar indole ring, with the carboxylic acid group potentially twisted slightly out of the plane of the ring to minimize steric hindrance. nih.gov

Energetics calculations using DFT can determine the relative stabilities of different isomers or conformers. For this compound, this could involve comparing the energies of different orientations of the carboxylic acid group relative to the indole ring. Furthermore, DFT can be employed to calculate various thermodynamic properties such as the enthalpy of formation and Gibbs free energy.

Table 2: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value (Å or °) | Comparison with Related Structures |

| C-I Bond Length | ~2.10 Å | Consistent with C(sp²)-I bonds in other aromatic iodides. |

| C-C (indole ring) | ~1.37 - 1.45 Å | Typical for aromatic C-C bonds in indole systems. |

| C-N (indole ring) | ~1.37 - 1.38 Å | Characteristic of N-heterocyclic aromatic compounds. |

| C-C (indole-COOH) | ~1.48 Å | Single bond character between two sp² hybridized carbons. |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl group. |

| C-O Bond Length | ~1.35 Å | Single bond character in a carboxylic acid. |

| Indole Ring Planarity | Nearly planar | Similar to other indole derivatives. researchgate.net |

| COOH Dihedral Angle | Small twist from planarity | To alleviate steric strain. |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies that govern the reaction rate.

For this compound, a key reaction of interest is decarboxylation, a common transformation for indole-3-carboxylic acids. researchgate.net DFT calculations can be used to model this process, comparing different possible mechanisms. For example, a study on the decarboxylation of indole-3-carboxylic acids explored both catalyzed and uncatalyzed pathways, providing insights into the reaction mechanism. researchgate.net Such studies can elucidate the role of catalysts or specific reaction conditions.

The calculation of transition state structures is a crucial part of these investigations. A transition state is the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction. For complex reactions, multiple steps and transition states may be involved. Computational studies on related systems have shown that reaction class transition state theory (RC-TST) can be used for the accurate calculation of rate coefficients. nih.gov

Another area of investigation could be the palladium-catalyzed cross-coupling reactions at the C-I bond, a common method for functionalizing aryl iodides. Computational studies could model the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by subsequent steps of the catalytic cycle.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. These models are based on the principle that the reactivity of a molecule is a function of its physicochemical properties, which can be quantified using molecular descriptors.

For a series of substituted indole-3-carboxylic acids, including this compound, a QSRR model could be developed to predict their rates of decarboxylation, for example. The model would use a set of calculated molecular descriptors as independent variables and the experimentally determined reaction rates as the dependent variable.

The molecular descriptors used in QSRR studies can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Thermodynamic descriptors: These include properties like the heat of formation and solvation energy.

By developing a statistically significant QSRR model, it would be possible to predict the reactivity of new, unsynthesized indole-3-carboxylic acid derivatives. This can be a valuable tool in the rational design of molecules with desired reactivity profiles. Several QSAR studies on indole derivatives have been published, demonstrating the utility of this approach in understanding and predicting biological activity, which is closely related to reactivity. nih.govneliti.comnih.govsysrevpharm.orgyoutube.com

In Silico Prediction of Synthetic Accessibility and Reaction Outcomes

In silico methods are increasingly used to predict the feasibility of synthetic routes and the likely outcomes of chemical reactions. For this compound, these computational tools can aid in designing efficient syntheses and in anticipating potential side products.

The prediction of synthetic accessibility involves analyzing potential synthetic pathways to the target molecule from readily available starting materials. This can be done using retrosynthetic analysis software, which breaks down the target molecule into simpler precursors. For this compound, a likely retrosynthetic disconnection would be the iodination of indole-3-carboxylic acid or the carboxylation of 4-iodoindole. Computational tools can help to evaluate the feasibility of these and other potential synthetic steps by considering the known reactivity of the involved functional groups and the potential for competing reactions. nih.govrsc.orgorganic-chemistry.orgrsc.org

The prediction of reaction outcomes involves modeling the reaction of interest to determine the most likely products and their relative yields. This can be achieved by calculating the thermodynamics and kinetics of the competing reaction pathways. For example, in a cross-coupling reaction involving this compound, in silico models could predict the likelihood of the desired coupling product versus potential side products arising from homocoupling or other undesired reactions. These predictions can help chemists to optimize reaction conditions to favor the formation of the desired product.

Future Research Directions and Unexplored Avenues for 4 Iodo 1h Indole 3 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

While classic methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, are well-established, they often suffer from harsh reaction conditions and limited functional group tolerance. Future research must prioritize the development of novel and sustainable synthetic routes to 4-Iodo-1H-indole-3-carboxylic acid and its derivatives. This involves embracing the principles of green chemistry to create more efficient, economical, and environmentally benign processes. acs.org

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Designing cascade reactions that form the substituted indole core in a single, efficient operation from simple, readily available starting materials. acs.org A recent innovative two-step, one-pot synthesis of indole-2-carboxamides, which avoids metal catalysts and uses ethanol as a benign solvent, serves as a model for future approaches.

Catalyst-Free and Metal-Free Methodologies: Exploring reaction pathways that eliminate the need for transition metal catalysts, which can be costly and pose toxicity concerns. acs.org Recent developments in catalyst-free synthesis of polysubstituted pyrroles from indoles highlight the feasibility of such strategies. acs.orgacs.org

Use of Green Solvents and Conditions: Investigating the use of sustainable solvents like deep eutectic solvents (DESs) combined with energy-efficient activation methods such as ultrasound irradiation. tandfonline.com

Palladium-Catalyzed Carboxylation: A promising modern approach involves the palladium-catalyzed hydrocarboxylation of indoles using economical and stable sources of carbon monoxide, such as oxalic acid. acs.org Adapting this methodology for the regioselective synthesis of 4-iodo-indole-3-carboxylic acids could provide a highly efficient and scalable route.

The table below summarizes potential sustainable approaches compared to traditional methods.

| Feature | Traditional Methods (e.g., Fischer) | Future Sustainable Methods |

| Conditions | Often harsh, highly acidic, high temperatures | Mild, often room temperature acs.orgacs.org |

| Catalysts | Strong acids, sometimes metal catalysts | Catalyst-free, reusable catalysts (e.g., Pd/C), biocatalysts acs.orgacs.org |

| Solvents | Halogenated hydrocarbons, volatile organics | Ethanol, water, deep eutectic solvents (DESs) tandfonline.com |

| Efficiency | Multi-step, purification often required | One-pot, high atom economy, cascade reactions acs.org |

| Byproducts | Often significant waste generated | Minimal, non-toxic byproducts |

Exploration of Unconventional Reactivity Patterns

The inherent reactivity of the indole nucleus is typically nucleophilic at the C3 position. nih.gov However, the presence of the iodine atom at the C4 position provides a unique handle to explore unconventional reactivity patterns, effectively reversing the normal electronic behavior of the indole ring (umpolung).

Future research should focus on:

Indolyne Chemistry: The generation of "indolynes," highly reactive aryne derivatives of indoles, can serve as powerful electrophilic surrogates. nih.gov Developing methods to generate the 4,5-indolyne from this compound would allow for novel nucleophilic additions, providing access to a wide range of previously inaccessible benzenoid-substituted indoles. nih.gov

Halogen-Bonding Catalysis: The iodine atom can act as a halogen bond donor, a non-covalent interaction that can be harnessed to direct the stereoselectivity of reactions or to assemble complex supramolecular structures. Investigating the role of the C4-iodo group in organocatalysis is a promising and underexplored avenue.

Transition-Metal-Catalyzed Cross-Coupling: The C4-I bond is an ideal handle for a vast array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). While these reactions are standard, their application to this specific scaffold could be used to build complex, polyfunctionalized indole libraries. A consecutive four-component synthesis of 3-iodoindoles has demonstrated the utility of subsequent Suzuki couplings for further diversification. beilstein-journals.org

Radical and Photochemical Reactions: The C-I bond can be homolytically cleaved under photochemical or radical-initiating conditions. Exploring these reaction pathways could lead to novel C-C and C-heteroatom bond formations at the C4 position, diverging from traditional two-electron pathways.

Integration into Flow Chemistry and Automation Platforms

The transition from batch processing to continuous flow manufacturing and automated synthesis represents a paradigm shift in modern chemistry, offering enhanced safety, scalability, and efficiency. nih.govnih.gov Applying these technologies to the synthesis and derivatization of this compound is a critical future direction.

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for hazardous or fast reactions. nih.govamt.uk The Fischer indole synthesis, for example, has been successfully adapted to high-temperature/pressure flow conditions, dramatically reducing reaction times and increasing productivity. nih.gov A concise flow synthesis of an indole-3-carboxylic ester has already been developed, demonstrating the feasibility of these techniques for this class of compounds. beilstein-journals.org Future work should focus on developing a complete, multi-step flow synthesis of this compound and its subsequent derivatization. uc.pt

Automation and Miniaturization: High-throughput experimentation using automated platforms can dramatically accelerate the discovery and optimization of new reactions. nih.govnih.gov Technologies like acoustic droplet ejection (ADE) enable reactions to be performed on a nanomole scale, allowing for the rapid screening of vast libraries of substrates, catalysts, and conditions with minimal waste. rug.nlresearchgate.net Integrating the synthesis of this compound derivatives into such automated workflows would enable rapid exploration of its chemical space for applications in drug discovery and materials science. nih.govnih.gov

The following table highlights the advantages of integrating these modern platforms.

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced heat/mass transfer, improved safety, easy scalability, integration of multiple steps nih.govnih.govamt.uk | Safe handling of reactive intermediates, rapid optimization of coupling reactions, on-demand production beilstein-journals.org |

| Automation (ADE) | Miniaturization (nanoscale), high speed, reduced waste, rapid screening of reaction space nih.govnih.gov | Fast optimization of synthetic routes, rapid library generation for biological screening researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. irma-international.org The application of advanced spectroscopic and analytical techniques will be instrumental in elucidating the complex reaction pathways involving this compound.

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ IR, Raman, and NMR spectroscopy allow for the real-time monitoring of reacting species, providing direct evidence for transient intermediates and helping to build accurate kinetic models. researchgate.net These methods are particularly powerful when coupled with flow reactors to study reaction kinetics under steady-state conditions.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can help identify and structurally characterize reaction intermediates and byproducts, even at very low concentrations. researchgate.net

Crystallography and Solid-State NMR: X-ray crystallography provides definitive structural information on starting materials, intermediates, and products, which is invaluable for understanding stereochemistry and intermolecular interactions like halogen bonding. researchgate.net

Circular Dichroism (CD) Spectroscopy: For chiral derivatives of this compound, CD spectroscopy can be a powerful tool to probe molecular conformation and interactions with biological macromolecules. nih.gov

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between experimental synthesis and computational chemistry has become a powerful engine for innovation in the molecular sciences. nih.govsci-hub.sesemanticscholar.org For a molecule like this compound, this combination is essential for predicting its properties and guiding synthetic efforts.

Key synergistic approaches for future research include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out entire reaction energy profiles, identify transition states, and validate or refute proposed mechanisms. nih.govresearchgate.net This approach has been successfully used to understand the regioselectivity of nucleophilic additions to indolynes and the role of catalysts in indole synthesis. nih.govnih.gov

Predicting Reactivity and Selectivity: Computational models can predict the site-selectivity and regioselectivity of reactions, saving significant experimental time and resources. acs.org For instance, distortion energy calculations have been used to accurately predict the outcomes of nucleophilic additions to various indolynes. nih.gov

Design of Novel Catalysts and Substrates: Molecular modeling can be used to design new catalysts or modify the substrate to achieve a desired reactivity or selectivity. This is particularly relevant for developing novel applications in asymmetric catalysis or materials science.

Virtual Screening and Molecular Docking: In the context of drug discovery, computational docking studies can predict the binding affinity of derivatives of this compound to biological targets, helping to prioritize which compounds to synthesize and test. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-Iodo-1H-indole-3-carboxylic acid, and how can reaction yields be maximized?

The synthesis of this compound can be achieved via oxidation of its aldehyde precursor (e.g., 4-Iodo-1H-indole-3-carbaldehyde) using potassium permanganate (KMnO₄) in an aqueous medium. Key parameters include:

- Reagent stoichiometry : Use a 1:1 molar ratio of aldehyde to KMnO₄.

- Temperature : Maintain 60–80°C for 4–6 hours to ensure complete oxidation.

- Workup : Acidify the reaction mixture post-oxidation to precipitate the carboxylic acid, followed by filtration and recrystallization from ethanol/water .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Recrystallization : Use a mixed solvent system (e.g., ethanol:water = 3:1) to enhance purity.

- Column chromatography : Employ silica gel with a gradient eluent (e.g., hexane:ethyl acetate:acetic acid = 70:28:2) for impurities with similar polarity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at –20°C in airtight, light-protected containers to prevent iododecarboxylation or photodegradation.

- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation or skin contact, as indole derivatives may exhibit irritant properties .

Advanced Research Questions

Q. What advanced analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at position 4 vs. 6).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 292.96 g/mol).

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state reactivity .

Q. How can researchers address contradictions in reported reactivity of iodinated indole derivatives?

- Comparative kinetic studies : Evaluate iodination effects on electrophilic substitution rates under standardized conditions (e.g., nitration or bromination).

- Computational modeling : Use DFT calculations to compare electronic profiles (e.g., Fukui indices) of 4-iodo vs. 6-iodo isomers, which influence regioselectivity in downstream reactions .

Q. What experimental designs are recommended for evaluating the bioactivity of this compound in anticancer research?